![molecular formula C7H12O4 B14406359 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one CAS No. 84137-71-3](/img/structure/B14406359.png)
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one is a cyclic carbonate compound. It is a derivative of 1,3-dioxolan-2-one, which is known for its applications in various chemical processes. The compound’s structure includes a dioxolane ring with an isopropyl group attached via an oxygen atom, making it a unique and versatile molecule in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one can be achieved through several methods:
Williamson Ether Synthesis: This method involves the reaction of 4-(hydroxymethyl)-1,3-dioxolan-2-one with isopropyl bromide in the presence of a base such as sodium hydride.
Transesterification: This method involves the reaction of a cyclic carbonate with an alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Williamson ether synthesis method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
科学的研究の応用
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用機序
The mechanism of action of 4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of desired products in chemical reactions. The pathways involved include nucleophilic substitution and addition reactions.
類似化合物との比較
Similar Compounds
1,3-Dioxolan-2-one: The parent compound, which lacks the isopropyl group.
4-Methyl-1,3-dioxolan-2-one: A similar compound with a methyl group instead of an isopropyl group.
2,2-Dimethyl-1,3-dioxolane-4-methanol: Another derivative with different substituents.
Uniqueness
4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its similar compounds.
特性
CAS番号 |
84137-71-3 |
|---|---|
分子式 |
C7H12O4 |
分子量 |
160.17 g/mol |
IUPAC名 |
4-(propan-2-yloxymethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C7H12O4/c1-5(2)9-3-6-4-10-7(8)11-6/h5-6H,3-4H2,1-2H3 |
InChIキー |
DSDOZMLOSAHLDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCC1COC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



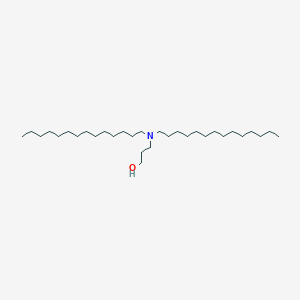

![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
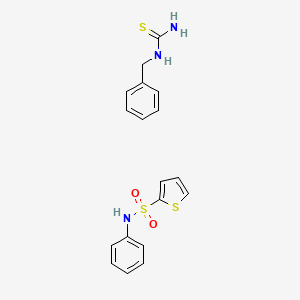
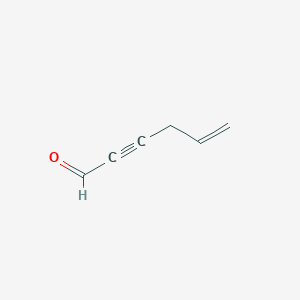
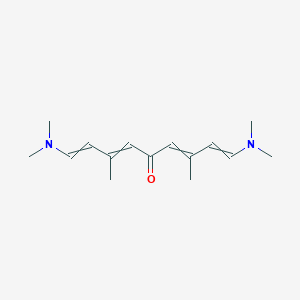
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
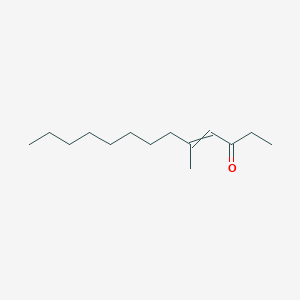

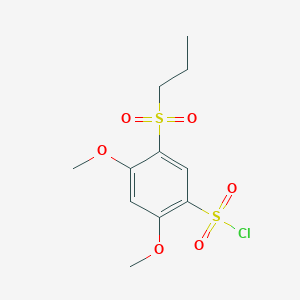
![2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid](/img/structure/B14406364.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
